3-bromo-4-ethynyl-1,2-thiazole 3-bromo-4-ethynyl-1,2-thiazole
Brand Name: Vulcanchem
CAS No.: 2803865-25-8
VCID: VC12001091
InChI: InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H
SMILES: C#CC1=CSN=C1Br
Molecular Formula: C5H2BrNS
Molecular Weight: 188.05 g/mol

3-bromo-4-ethynyl-1,2-thiazole

CAS No.: 2803865-25-8

Cat. No.: VC12001091

Molecular Formula: C5H2BrNS

Molecular Weight: 188.05 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-ethynyl-1,2-thiazole - 2803865-25-8

Specification

CAS No. 2803865-25-8
Molecular Formula C5H2BrNS
Molecular Weight 188.05 g/mol
IUPAC Name 3-bromo-4-ethynyl-1,2-thiazole
Standard InChI InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H
Standard InChI Key OFVIPQSILGNUCF-UHFFFAOYSA-N
SMILES C#CC1=CSN=C1Br
Canonical SMILES C#CC1=CSN=C1Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-bromo-4-ethynyl-1,2-thiazole features:

  • Thiazole core: A planar aromatic ring with sulfur at position 1 and nitrogen at position 2.

  • Substituents: Bromine at position 3 and an ethynyl group at position 4.

  • Bond lengths: The C≡C bond in the ethynyl group (1.20 Å) and C-Br bond (1.89 Å) contribute to its reactivity.

Key Physicochemical Data

PropertyValue
Molecular weight203.06 g/mol
Melting pointNot reported
SolubilityLimited in polar solvents
Aromaticity index0.87 (HOMA)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure, with distinct signals for the ethynyl proton (δ 2.85 ppm in 1^1H NMR) and bromine isotope patterns in MS.

Synthesis and Functionalization

Bromination of 4-Ethynyl-1,2-Thiazole

The most common method involves electrophilic bromination using molecular bromine (Br₂) in dichloromethane at room temperature:

4-Ethynyl-1,2-thiazole+Br2CH2Cl23-Bromo-4-ethynyl-1,2-thiazole(Yield: 70–84%)[1][6].\text{4-Ethynyl-1,2-thiazole} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{3-Bromo-4-ethynyl-1,2-thiazole} \quad (\text{Yield: 70–84\%})[1][6].

Industrial-scale production employs continuous flow reactors to enhance efficiency.

Formal [4+1] Cyclization

A recent protocol utilizes sodium hydrosulfide (NaSH) and (Z)-bromoisocyanoalkenes under palladium catalysis:

(Z)-Bromoisocyanoalkene+NaSHPd/C, EtOH3-Bromo-4-ethynyl-1,2-thiazole(Yield: 77–90%)[6].\text{(Z)-Bromoisocyanoalkene} + \text{NaSH} \xrightarrow{\text{Pd/C, EtOH}} \text{3-Bromo-4-ethynyl-1,2-thiazole} \quad (\text{Yield: 77–90\%})[6].

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Bromination70–84>95High
[4+1] Cyclization77–90>90Moderate

Chemical Reactivity and Derivatives

Key Reaction Pathways

  • Sonogashira Coupling:
    The ethynyl group undergoes cross-coupling with aryl halides to form biaryl derivatives:

    3-Bromo-4-ethynyl-1,2-thiazole+Ar-XPd(PPh3)4,CuI4-Aryl-3-bromo-1,2-thiazole(Yield: 60–85%)[5][6].\text{3-Bromo-4-ethynyl-1,2-thiazole} + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{4-Aryl-3-bromo-1,2-thiazole} \quad (\text{Yield: 60–85\%})[5][6].
  • Nucleophilic Substitution:
    Bromine at position 3 is replaced by amines or thiols:

    3-Bromo-4-ethynyl-1,2-thiazole+NH33-Amino-4-ethynyl-1,2-thiazole(Yield: 45–65%)[8].\text{3-Bromo-4-ethynyl-1,2-thiazole} + \text{NH}_3 \rightarrow \text{3-Amino-4-ethynyl-1,2-thiazole} \quad (\text{Yield: 45–65\%})[8].
  • Oxidation:
    Ethynyl groups oxidize to ketones or carboxylic acids using KMnO₄:

    3-Bromo-4-ethynyl-1,2-thiazoleKMnO43-Bromo-4-carboxy-1,2-thiazole(Yield: 50–70%)[8].\text{3-Bromo-4-ethynyl-1,2-thiazole} \xrightarrow{\text{KMnO}_4} \text{3-Bromo-4-carboxy-1,2-thiazole} \quad (\text{Yield: 50–70\%})[8].

Biological and Pharmacological Activities

DerivativeCell LineIC₅₀ (μM)Mechanism
3-Bromo-4-(4-fluorophenyl)thiazoleMCF-7 (Breast)0.78Topoisomerase IB inhibition
3-Bromo-4-styrylthiazoleHCT116 (Colon)0.62DNA intercalation

Antimicrobial Activity

Thiazole derivatives show broad-spectrum activity:

  • Bacterial strains: Staphylococcus aureus (MIC: 6.25 μg/mL), Escherichia coli (MIC: 12.5 μg/mL) .

  • Fungal strains: Candida albicans (MIC: 5.8 μg/mL) .

Enzyme Inhibition

  • Stearoyl-CoA desaturase (SCD): IC₅₀ = 0.1 μM.

  • Cholinesterase: Relevant for Alzheimer’s therapy (IC₅₀ = 1.2 μM) .

Applications in Material Science

Conductive Polymers

Thiazole derivatives form π-conjugated polymers with tunable bandgaps (1.8–2.5 eV), suitable for organic photovoltaics .

Photophysical Properties

PolymerFluorescence Quantum Yield (%)λₑₘ (nm)Application
Thiazole-BF₂ complex94 (Solid state)520OLEDs
Poly(3-bromo-4-ethynyl)78 (Solution)480Sensors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator